![molecular formula C9H15NO6S2 B14156843 3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide CAS No. 17133-80-1](/img/structure/B14156843.png)
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide typically involves the alkylation of trans-N-alkyl (or aryl)-N’- (3-hydroxy-1,1-dioxothiolan-4-yl) thioureas with ethyl p-toluenesulfonate . Another method involves the reaction of cyanogen bromide with trans-3-hydroxy-4-aminothiolan-1,1-dioxides . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above. Factors such as solvent selection, reaction temperature, and catalyst use are critical in scaling up the production process. For instance, the use of ethanol or its mixture with DMF has been found to provide better yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiolane derivatives .
Applications De Recherche Scientifique
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of pesticides and antioxidants.
Mécanisme D'action
The mechanism of action of 3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. The nitromethyl group plays a crucial role in this process by generating reactive intermediates that cause oxidative stress in the target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate: This compound is an effective fungicide with selective action.
trans-2-Iminoperhydrothieno [3,4-d]-oxazole 5,5-dioxides: These compounds are synthesized through similar routes and have comparable chemical properties.
Uniqueness
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide stands out due to its unique combination of nitromethyl and dioxothiolan groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Propriétés
Numéro CAS |
17133-80-1 |
|---|---|
Formule moléculaire |
C9H15NO6S2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
3-[(1,1-dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15NO6S2/c11-10(12)9(7-1-3-17(13,14)5-7)8-2-4-18(15,16)6-8/h7-9H,1-6H2 |
Clé InChI |
MTYKSDFJLYJRDR-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1C(C2CCS(=O)(=O)C2)[N+](=O)[O-] |
Solubilité |
41.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)
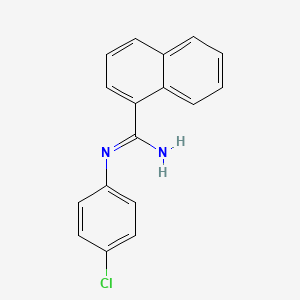
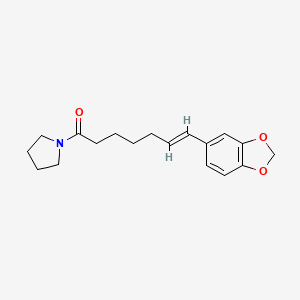
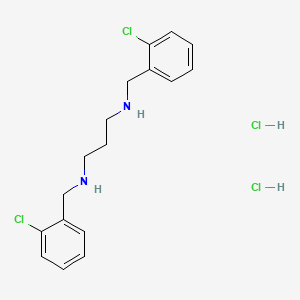
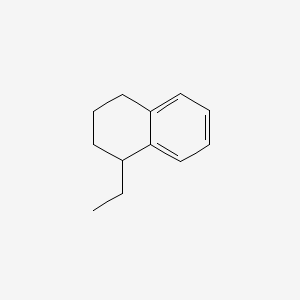
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]](/img/structure/B14156778.png)
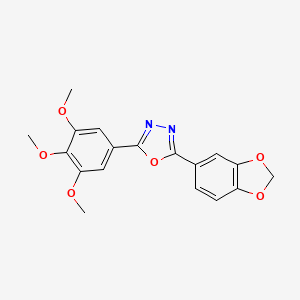
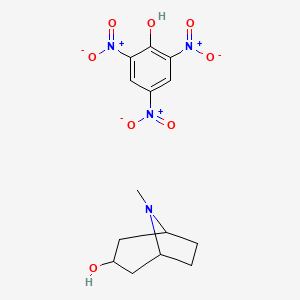
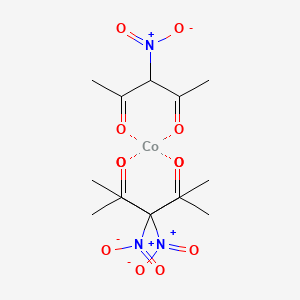
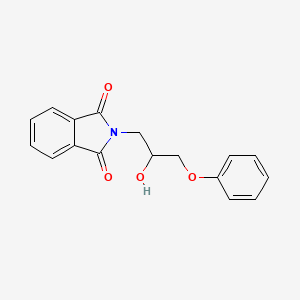
![Benzo[c]phenanthren-6-amine](/img/structure/B14156796.png)
![3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one](/img/structure/B14156812.png)
![3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14156820.png)
![[2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone](/img/structure/B14156826.png)
